![molecular formula C9H10F3NO B159696 {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine CAS No. 137218-26-9](/img/structure/B159696.png)

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

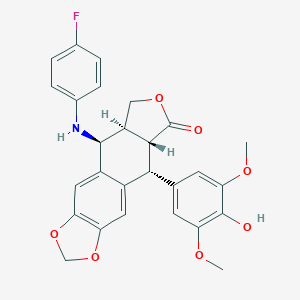

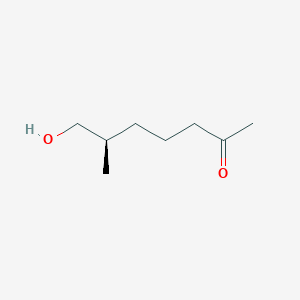

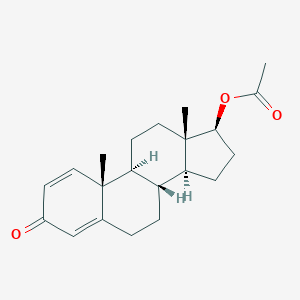

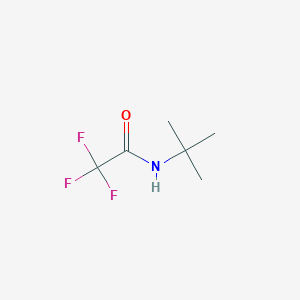

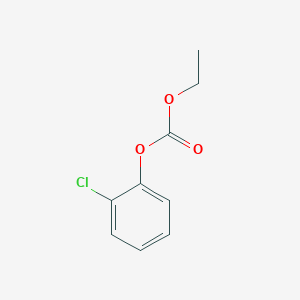

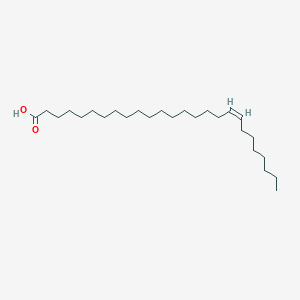

“{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine” is a chemical compound with the molecular formula C9H10F3NO . It is used for proteomics research .

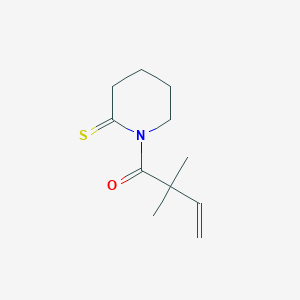

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a trifluoromethoxy group at the 2-position and an ethylamine group also attached at the 2-position . The molecular weight is 205.18 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the current resources.Wissenschaftliche Forschungsanwendungen

CNS Toxicity and Tolerance Development

Phenylethylamines, including derivatives like "{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine," have been studied for their central nervous system (CNS) effects upon repeated administration. Research indicates that compounds in this class can lead to CNS toxicity and the development of tolerance. However, physical dependence is not typically associated with these compounds. Future research is encouraged to further investigate CNS toxicity and its functional consequences (Woolverton, 1986).

Antioxidant Activity and Mechanisms

The study of antioxidants, including phenylethylamine derivatives, is significant across various disciplines such as food engineering, medicine, and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are used to determine the antioxidant activity of such compounds. These methods, based on spectrophotometry, assess the kinetics of chemical reactions involving antioxidants, providing insights into their potential applications in improving the oxidative stability of foods and pharmaceuticals (Munteanu & Apetrei, 2021).

Postharvest Physiology and Shelf Life of Fruits

Research has explored the use of polyamines, related to phenylethylamine derivatives, in extending the shelf life of fruits by regulating development, ripening, and senescence processes. These compounds reduce respiration rates and ethylene release in fruits, thus enhancing their firmness and overall quality. Biotechnological interventions involving polyamine-encoding genes are being developed to enhance the biosynthesis of such compounds, which could lead to fruits and vegetables with improved shelf life and quality (Sharma et al., 2017).

Ethylene Inhibition in Postharvest Quality Maintenance

Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables, often leading to quality loss during postharvest storage. Studies have shown that inhibitors of ethylene biosynthesis/action, such as 1-methylcyclopropene (1-MCP), can significantly enhance the postharvest quality and shelf life of various horticultural products. These findings underscore the potential of ethylene inhibitors, possibly related to phenylethylamine derivatives, in postharvest technology to maintain fruit and vegetable quality (Martínez-Romero et al., 2007).

Anticorrosive Coatings for Carbon Steel

Epoxy polymers and composites, potentially modified with phenylethylamine derivatives, are being explored as anticorrosive coatings for carbon steel in marine environments. The development of such coatings aims to enhance the durability and lifespan of metal structures exposed to corrosive conditions, highlighting the interdisciplinary applications of phenylethylamine derivatives in materials science (Hsissou, 2021).

Wirkmechanismus

Target of Action

A structurally similar compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its target enzyme, leading to changes in the protein synthesis process .

Biochemical Pathways

The removal of the n-terminal methionine from nascent proteins by its potential target, methionine aminopeptidase, is a critical step in the maturation of proteins . Therefore, it can be hypothesized that this compound may influence protein synthesis and maturation pathways.

Pharmacokinetics

A structurally similar compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to changes in the protein synthesis process, potentially affecting the maturation and function of proteins .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTMGDGRBSAMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375326 |

Source

|

| Record name | 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137218-26-9 |

Source

|

| Record name | 2-(Trifluoromethoxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137218-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.